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Compound of Interest

Compound Name:
(6-methyl-1H-indol-2-yl)boronic

acid

CAS No.: 953411-07-9

Cat. No.: B1392369

Get Quote

Executive Summary
(6-Methyl-1H-indol-2-yl)boronic acid (CAS: 953411-07-9) is a specialized heterocyclic

organoboron reagent used primarily in medicinal chemistry for the introduction of the 6-

methylindole scaffold via Suzuki-Miyaura cross-coupling.[1] Unlike its more robust

phenylboronic acid counterparts, this compound exhibits significant protodeboronation

instability due to the specific electronic environment of the indole 2-position. This guide

provides a rigorous analysis of its physicochemical properties, handling requirements, and

experimental protocols designed to mitigate its inherent lability.
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Property Detail

IUPAC Name (6-Methyl-1H-indol-2-yl)boronic acid

CAS Number 953411-07-9

Molecular Formula C₉H₁₀BNO₂

Molecular Weight 174.99 g/mol

SMILES CC1=CC2=C(C=C1)C=C(B(O)O)N2

Structural Features
Indole bicyclic core; Methyl group at C6; Boronic

acid moiety at C2 (pyrrole ring).[2]

Structural Insights
The C2-position of the indole ring is electron-rich. The presence of the boronic acid group at

this position creates a high susceptibility to hydrolytic cleavage (protodeboronation), particularly

in the presence of moisture or non-optimal pH conditions. The C6-methyl group adds

lipophilicity but does not significantly sterically hinder the reaction center at C2.

Physical State & Solid-State Properties
Appearance and Morphology

State: Solid powder.

Color: Typically off-white to light brown (darkening indicates oxidation or decomposition).

Hygroscopicity: Moderate.[3] Boronic acids readily form hydrogen-bonded networks and can

reversibly dehydrate to form boroxines (cyclic trimers).

Thermal Properties[3][5]
Melting Point:Decomposes prior to distinct melting.

Technical Note: While specific isomers (e.g., 6-indolylboronic acid) melt around 177–181

°C, 2-indolylboronic acids are thermally labile. They often undergo dehydration to the
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boroxine anhydride form starting at 100–120 °C, followed by protodeboronation at higher

temperatures.

Storage Temperature: -20 °C (Freezer) is strictly required for long-term stability.

Solubility Profile
Solvent Solubility Notes

DMSO High
Preferred solvent for stock

solutions.

Methanol Moderate
Can form methyl esters

(boronates) over time.

Water Low
Soluble as boronate anion at

pH > 10.

Dichloromethane Low
Poor solubility; often requires

cosolvents.

Stability & Handling Protocols (Critical)
The primary challenge with (6-methyl-1H-indol-2-yl)boronic acid is C2-protodeboronation.

Unlike the C3 or C5 positions, the C2 position is highly activated, making the C-B bond

susceptible to cleavage by protons.

Mechanism of Instability
In aqueous or protic media, the indole nitrogen lone pair donates electron density into the ring,

facilitating protonation at the C3 position. This generates an indolenine intermediate that rapidly

hydrolyzes the C-B bond, releasing boric acid and 6-methylindole.

Figure 1: Protodeboronation Pathway of 2-Indolylboronic Acids
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Handling Recommendations
Atmosphere: Handle under Argon or Nitrogen.

Solvent Choice: Avoid protic solvents (EtOH, H₂O) for long storage. Use anhydrous DMF or

DMSO.

Base Selection: In coupling reactions, use weak bases (e.g., K₃PO₄, Cs₂CO₃) rather than

strong hydroxides to minimize base-catalyzed decomposition.

Experimental Protocols
A. Quality Control: Purity Analysis (HPLC)
Standard reverse-phase HPLC can degrade this compound. Use the following modified

method.

Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

Mobile Phase A: Water + 0.1% NH₄OH (Basic pH stabilizes the boronate form).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Indole absorption).

Pass Criteria: Single peak >95%. (Note: A second peak corresponding to the boroxine

anhydride is common and acceptable in non-aqueous injections).

B. Optimized Suzuki-Miyaura Coupling
This protocol uses a "slow-release" strategy or rapid heating to favor coupling over

deboronation.

Reagents:
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(6-Methyl-1H-indol-2-yl)boronic acid (1.2 equiv)

Aryl Halide (1.0 equiv)

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

Base: K₃PO₄ (3.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1) - Degassed

Workflow:

Inerting: Charge a microwave vial with the aryl halide, boronic acid, base, and Pd catalyst.

Seal and purge with Argon for 5 minutes.

Solvation: Add degassed solvent via syringe.

Reaction:

Method A (Thermal): Heat at 80 °C for 4–6 hours.

Method B (Microwave - Preferred): Heat at 100 °C for 30 minutes. (Rapid heating

minimizes the time window for protodeboronation).

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash

chromatography (Hexane/EtOAc).
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Figure 2: Catalytic Cycle & Decomposition Risk
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1392369?utm_src=pdf-custom-synthesis#bc-rfq
https://www.1pchem.com/prod/953411-07-9
https://m.chemicalbook.com/ProductChemicalPropertiesCB5323625_EN.htm
https://www.mdpi.com/1420-3049/24/19/3523
https://www.benchchem.com/product/b1392369/docs#in-depth-technical-guide-6-methyl-1h-indol-2-yl-boronic-acid
https://www.benchchem.com/product/b1392369/docs#in-depth-technical-guide-6-methyl-1h-indol-2-yl-boronic-acid
https://www.benchchem.com/product/b1392369/docs#in-depth-technical-guide-6-methyl-1h-indol-2-yl-boronic-acid
https://www.benchchem.com/product/b1392369/docs#in-depth-technical-guide-6-methyl-1h-indol-2-yl-boronic-acid
https://www.benchchem.com/product/b1392369?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1392369?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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